N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
Description
N,N-Dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a complex organic compound characterized by its unique molecular structure, which includes a nitro group, a methyl group, and a 1,2,4-oxadiazole ring
Properties
IUPAC Name |
N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-7-12-11(18-13-7)8-4-5-9(14(2)3)10(6-8)15(16)17/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDNKQAMYQWDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of nitroso compounds and nitro derivatives.
Reduction: Production of amino derivatives.
Substitution: Generation of various substituted anilines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: N,N-Dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.
Medicine: The compound's biological activity has been explored for its potential use in treating various diseases. Studies have investigated its effects on cancer cells, suggesting possible applications in oncology.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the oxadiazole ring play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole motif but differ in their substituents and functional groups.
1,2,4-Oxadiazole derivatives: These compounds are structurally similar but may have different substituents and biological activities.
Uniqueness: N,N-Dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
